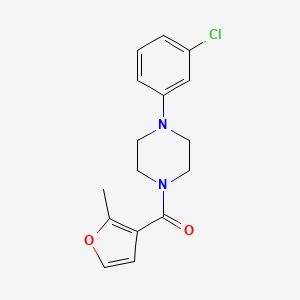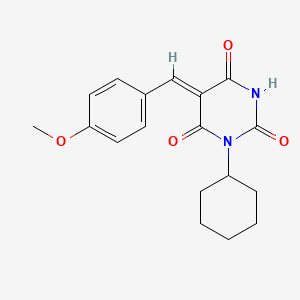![molecular formula C20H16Cl2N2O3S B6101269 2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B6101269.png)
2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide, also known as CCMSB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the sulfonamide class of compounds and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide is not fully understood, but it is thought to involve the inhibition of several key enzymes involved in cellular metabolism. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of cellular pH, and topoisomerase, which is involved in DNA replication. Additionally, this compound has been shown to inhibit the activity of several kinases, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and inhibition of cellular metabolism. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be mediated by the inhibition of several key enzymes involved in cellular metabolism.
実験室実験の利点と制限
2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide has several advantages for use in lab experiments, including its potent anti-tumor activity and its ability to inhibit cellular metabolism. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
将来の方向性
There are several future directions for research on 2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide, including:
1. Further studies on its potential as a cancer therapy, including in vivo studies and clinical trials.
2. Studies on its potential as an anti-inflammatory agent, including its effects on inflammatory cytokines and cellular signaling pathways.
3. Studies on its mechanism of action, including its effects on cellular metabolism and key enzymes involved in cellular signaling pathways.
4. Development of new derivatives of this compound with improved potency and selectivity for specific targets.
5. Studies on the potential toxicity of this compound and its optimal dosage and administration for use in lab experiments and potential clinical trials.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a cancer therapy and anti-inflammatory agent, as well as its mechanism of action and potential toxicity.
合成法
The synthesis of 2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-chloroaniline to form 2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}benzoic acid. This intermediate is then reacted with 2-methylaniline to form this compound. The overall reaction scheme is shown below:
科学的研究の応用
2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to have potent anti-tumor activity in vitro, and further research is needed to determine its potential as a cancer therapy. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
特性
IUPAC Name |
2-chloro-5-[(3-chlorophenyl)sulfamoyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3S/c1-13-5-2-3-8-19(13)23-20(25)17-12-16(9-10-18(17)22)28(26,27)24-15-7-4-6-14(21)11-15/h2-12,24H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBKDGWKISTYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-({1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)-N-methylglycinate](/img/structure/B6101190.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6101193.png)

![6-ethyl-3-(2-piperazin-1-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6101201.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B6101228.png)
![2-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6101235.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6101237.png)

![(2-fluoro-4-biphenylyl){1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6101248.png)
![3-fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6101263.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6101267.png)

![3-{[(3-chlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B6101286.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6101293.png)